molecular formula C9H10N2O3 B8750872 3-Methoxy-6-nitro-2-(prop-1-en-2-yl)pyridine

3-Methoxy-6-nitro-2-(prop-1-en-2-yl)pyridine

Cat. No. B8750872
M. Wt: 194.19 g/mol
InChI Key: VOLLGVFKEKSVIQ-UHFFFAOYSA-N
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Patent
US08901124B2

Procedure details

To a solution of 3-methoxy-6-nitro-2-(prop-1-en-2-yl)pyridine (824 mg, 4.24 mmol) in ethanol (14.1 mL) was added 10% palladium on carbon (45.2 mg, 424 μmol). The reaction mixture was evacuated and back filled with hydrogen. This was repeated two more times. The reaction was stirred under hydrogen at 1 atm for 16 h. The mixture was then filtered reaction through a pad of celite, the filtrate concentrated in vacuo, and then purified by chromatography (silica, 10 to 60% ethyl acetate in hexanes) to give 6-isopropyl-5-methoxypyridin-2-amine (562 mg, 3.38 mmol, 80%) as a yellow solid. 1H NMR (400 MHz, CHLOROFORM-d6) δ ppm 7.04 (d, J=8.7 Hz, 1H), 6.33 (d, J=8.7 Hz, 1H), 4.12 (br. s, 2H), 3.78 (s, 3H), 3.36 (m, 1H), 1.22 (d, J=7.0 Hz, 6H); MS (EI/CI) m/z: 166.8 [M+H].
Quantity
824 mg
Type
reactant
Reaction Step One
Quantity
14.1 mL
Type
solvent
Reaction Step One
Quantity
45.2 mg
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:4]([C:12]([CH3:14])=[CH2:13])=[N:5][C:6]([N+:9]([O-])=O)=[CH:7][CH:8]=1>C(O)C.[Pd]>[CH:12]([C:4]1[N:5]=[C:6]([NH2:9])[CH:7]=[CH:8][C:3]=1[O:2][CH3:1])([CH3:14])[CH3:13]

Inputs

Step One
Name
Quantity
824 mg
Type
reactant
Smiles
COC=1C(=NC(=CC1)[N+](=O)[O-])C(=C)C
Name
Quantity
14.1 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
45.2 mg
Type
catalyst
Smiles
[Pd]

Conditions

Stirring
Type
CUSTOM
Details
The reaction was stirred under hydrogen at 1 atm for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was evacuated
ADDITION
Type
ADDITION
Details
back filled with hydrogen
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered
CUSTOM
Type
CUSTOM
Details
reaction through a pad of celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
purified by chromatography (silica, 10 to 60% ethyl acetate in hexanes)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)(C)C1=C(C=CC(=N1)N)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.38 mmol
AMOUNT: MASS 562 mg
YIELD: PERCENTYIELD 80%
YIELD: CALCULATEDPERCENTYIELD 79.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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